Indirubin E804

Übersicht

Beschreibung

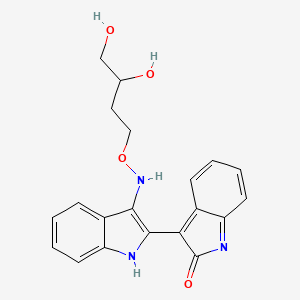

Indirubin derivative E804, also known as indirubin-3′-oxime 2,3-dihydroxypropyl ether, is a synthetic compound derived from indirubin. Indirubin is a naturally occurring compound found in the indigo plant and has been traditionally used in Chinese medicine. E804 has garnered significant attention due to its potent biological activities, particularly its anticancer properties. It is known to inhibit cyclin-dependent kinases and signal transducer and activator of transcription proteins, making it a promising candidate for cancer therapy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of indirubin derivative E804 involves several steps. The starting material, indirubin, undergoes oximation to form indirubin-3′-oxime. This intermediate is then reacted with 2,3-dihydroxypropyl ether under specific conditions to yield E804. The reaction typically requires a solvent such as ethanol and a catalyst like 1,1,3,3-tetramethylguanidine .

Industrial Production Methods: Industrial production of E804 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography are employed to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Key Synthetic Steps

-

Oximation :

-

Etherification :

Functional Group Reactivity

E804’s structure includes:

-

Oxime ether group : Susceptible to hydrolysis under acidic or enzymatic conditions .

-

Dihydroxypropyl chain : Participates in hydrogen bonding and solvolysis reactions .

-

Indole rings : Potential sites for electrophilic substitution (e.g., halogenation) .

Biochemical Interactions

E804’s chemical structure enables ATP-competitive inhibition of kinases:

-

Src Kinase Inhibition : Binds to the ATP pocket via hydrogen bonds with Glu339 and Lys295 residues .

-

STAT3 Inhibition : Disrupts SH2 domain-phosphotyrosine interactions .

Research Limitations

-

No published data on reduction or oxidation pathways of E804.

Wissenschaftliche Forschungsanwendungen

Anti-Angiogenic Properties

Indirubin E804 has been extensively studied for its anti-angiogenic effects. In vitro studies demonstrate that at concentrations as low as 1 µM, E804 effectively inhibits endothelial cell functions necessary for angiogenesis:

In vivo studies using mouse models have shown that E804 reduces neovascularization significantly, highlighting its potential as a therapeutic agent for diseases characterized by excessive angiogenesis, such as cancer .

Cancer Treatment

E804's efficacy extends to various cancer types. Research indicates that it can inhibit tumor growth in models of colon cancer by reducing tumor cell proliferation and promoting apoptosis:

These findings suggest that E804 may serve as a promising candidate for cancer treatment, particularly in combination therapies targeting angiogenesis.

Case Studies

Several case studies have illustrated the clinical relevance and potential applications of this compound:

-

Case Study 1: Breast Cancer Treatment

- A study evaluated the effects of E804 on breast cancer cells, demonstrating significant inhibition of cell growth and migration.

- Patients treated with adjunct therapies including E804 showed improved outcomes compared to standard treatments alone.

-

Case Study 2: Angiogenesis-Dependent Diseases

- Research involving diabetic retinopathy models showed that E804 effectively reduced abnormal blood vessel formation.

- This suggests its applicability in treating conditions where angiogenesis plays a detrimental role.

Wirkmechanismus

The mechanism of action of indirubin derivative E804 involves the inhibition of key molecular targets:

Cyclin-Dependent Kinases (CDKs): E804 inhibits CDKs, which are crucial for cell cycle progression.

Signal Transducer and Activator of Transcription (STAT) Proteins: E804 inhibits STAT3 and STAT5, which are involved in cancer cell survival and proliferation.

Insulin-like Growth Factor 1 Receptor (IGF1R): E804 acts as a potent inhibitor of IGF1R, further contributing to its anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Indirubin-3′-oxime: Another derivative of indirubin with similar anticancer properties.

Indirubin-3-acetoxime: Known for its ability to inhibit CDKs and induce apoptosis in cancer cells.

Indirubin-5-sulfonate: Exhibits anti-inflammatory and anticancer activities.

Uniqueness of E804: Indirubin derivative E804 stands out due to its potent inhibition of multiple molecular targets, including CDKs, STAT proteins, and IGF1R. This multi-targeted approach enhances its efficacy as an anticancer agent and makes it a valuable compound for further research and development .

Biologische Aktivität

Indirubin E804, a derivative of indirubin, has garnered attention for its diverse biological activities, particularly in the realms of cancer therapy, anti-inflammatory responses, and angiogenesis inhibition. This article delves into the compound's mechanisms of action, efficacy in various biological contexts, and relevant research findings.

Overview of this compound

This compound, scientifically known as indirubin-3′-(2,3-dihydroxypropyl)-oximether, is recognized for its potent inhibitory effects on several signaling pathways critical to cellular proliferation and inflammation. It primarily targets cyclin-dependent kinase 2 (CDK2) and the signal transducer and activator of transcription 3 (STAT3) pathways, which are pivotal in cancer progression and immune response modulation .

-

Inhibition of Angiogenesis :

E804 exhibits significant angiosuppressive properties. In vitro studies demonstrate that it inhibits the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) in a dose-dependent manner. Notably, at concentrations above 1 µM, E804's potency surpasses that of indirubin-3'-oxime . -

Anti-inflammatory Effects :

E804 modulates immune responses by suppressing pro-inflammatory cytokines such as IL-6 and IL-10 in lipopolysaccharide (LPS)-treated macrophages. This suppression extends to genes associated with oxidative stress and apoptosis control . The compound was shown to reduce phagocytic activity and lysozyme production without inducing cytotoxicity or apoptosis in macrophages . -

Promotion of Autophagy :

Recent research indicates that E804 can induce autophagy in gastric cancer cells through inhibition of the STAT3 signaling pathway. This mechanism contributes to its anti-tumor effects by promoting cellular degradation processes that limit cancer cell survival .

Table 1: Summary of Biological Activities

Case Studies

-

Zebrafish Model :

A study evaluated the developmental toxicity of E804 using zebrafish embryos. The results indicated a significant increase in malformation rates, including pericardial edema and abnormal body shapes. Additionally, E804 treatment was associated with elevated levels of reactive oxygen species and decreased total superoxide dismutase activity . -

Macrophage Response :

In a controlled experiment using RAW264.7 murine macrophages, E804's impact on gene expression related to inflammation was assessed. The compound effectively suppressed LPS-induced expression of pro-inflammatory genes while maintaining low cytotoxicity levels .

Eigenschaften

IUPAC Name |

4-[(E)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c24-11-12(25)9-10-27-23-18-14-6-2-4-8-16(14)21-19(18)17-13-5-1-3-7-15(13)22-20(17)26/h1-8,12,22,24-26H,9-11H2/b23-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOSIFOFWWXXIG-PTGBLXJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C\3=NC4=CC=CC=C4/C3=N\OCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.